ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate
Description
Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate is a triazolo[4,3-a]pyrazine derivative characterized by a phenoxy substituent at position 8 and a 3-oxo group on the heterocyclic core. The molecule also features an ethyl benzoate ester linked via an acetamido group to the triazolo-pyrazine scaffold.
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-2-31-21(29)15-8-10-16(11-9-15)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXKDSIALPEQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazine with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This suggests that it may exert its effects through the inhibition of inflammatory pathways, such as the NF-kB pathway, and by reducing endoplasmic reticulum stress and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolo[4,3-a]pyrazine derivatives exhibit pharmacological properties heavily influenced by substituents at positions 2, 3, and 6. Below is a comparison of key analogs:
Pharmacological and Physical Property Analysis
- Phenoxy vs. However, sulfanyl-containing analogs (e.g., ) exhibit improved stability against oxidative metabolism .
- Electron-Withdrawing Effects: The 4-chlorobenzylsulfanyl group in introduces strong electron-withdrawing effects, which could modulate receptor binding kinetics, whereas the phenoxy group in the target compound offers a balance between lipophilicity and moderate electron donation.
- Adenosine Receptor Selectivity: Amino-substituted derivatives (e.g., ) show dual A1/A2A receptor antagonism, while fluorophore-labeled compounds like MRS5346 are selective A2A tracers . The target compound’s phenoxy group may favor A3 receptor interactions, as seen in structurally related triazolo-pyrazines .
- Spectral and Synthetic Data : Compounds with ethyl benzoate esters (e.g., ) share similar UV-VIS and NMR profiles (e.g., aromatic proton shifts at δ 7.3–8.1 ppm), suggesting comparable spectroscopic behavior for the target compound .
Biological Activity
Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate is a synthetic compound belonging to the class of triazolopyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural complexity of this compound is attributed to its triazolopyrazine core, phenoxy group, and acetamide moiety.
Chemical Structure
The molecular formula for this compound is . Its IUPAC name encapsulates its structural components, indicating the presence of a benzoate ester and a triazolopyrazine scaffold.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazolopyrazine Core : This step includes cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Functional groups such as the phenoxy and acetamido moieties are introduced through nucleophilic substitution and acylation reactions.
- Purification : The final product undergoes purification to ensure high yield and purity.
Anticancer Properties
Research indicates that triazolopyrazine derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that compounds with similar structures can interact with key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been documented to possess antibacterial and antifungal activities. For instance, compounds within this class have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these organisms warrants further investigation through in vitro studies .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator of receptor activity due to its structural characteristics. The interaction with specific targets could lead to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cell viability in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Showed antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
| Study C | Investigated the compound's effect on apoptosis markers in lung cancer cells; results indicated increased caspase activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
